2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Overview
Description
The compound "2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone" is a chloroquinoline derivative, which is a class of compounds known for their potential biological activities. These compounds have been extensively studied due to their promising antioxidant and anti-diabetic properties. The chloroquinoline derivatives, including similar compounds such as 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), have been synthesized and analyzed for their structural and molecular properties .
Synthesis Analysis
The synthesis of chloroquinoline derivatives like CPQE involves the chlorination of precursor molecules such as 3-acetyl-4-phenylquinolin-2(1H)-one (APQ) using reagents like POCl3. This process effectively introduces the chloro group into the quinoline ring, resulting in the formation of the desired chloroquinoline compound . The synthesis of related compounds, such as 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone, also involves condensation reactions with appropriate hydrazides in the presence of catalytic amounts of concentrated HCl .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. Single-crystal X-ray diffraction studies have provided detailed insights into the crystal packing, which is stabilized by interactions like C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, forming a three-dimensional supramolecular network . Additionally, computational methods like Density Functional Theory (DFT) have been employed to investigate the electronic properties, including the analysis of atomic charges, molecular electrostatic potential (MEP), and frontier molecular orbitals .
Chemical Reactions Analysis
The chemical reactivity of chloroquinoline derivatives has been explored through computational studies, which include the evaluation of global chemical reactivity descriptors. These studies help in understanding the potential of these compounds to participate in various chemical reactions, which is crucial for their application as pharmacologically active agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives have been assessed through experimental and computational studies. The antioxidant activity of these compounds has been evaluated using methods like the DPPH assay, which showed a good percentage of inhibition, indicating their potential as antioxidants. Furthermore, their interaction with calf thymus DNA (CT-DNA) has been explored through fluorescence quenching studies, suggesting their ability to bind with DNA. Molecular docking analyses have also been performed to predict their pharmacological properties, including their potential as anti-diabetic agents by inhibiting the Glycogen Phosphorylase protein . The prediction of ADMET properties has been carried out to compare these derivatives with standard drugs, providing insights into their drug-likeness and molecular properties related to absorption, distribution, metabolism, excretion, and toxicity .
Safety And Hazards
Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with all chemicals, safe handling practices should be followed to minimize risk.
Future Directions
Further research could help to elucidate the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological testing to assess its activity, and theoretical studies to predict its behavior.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more accurate and detailed analysis, specific experimental data and studies would be needed. Always follow safety guidelines when handling chemicals. If you’re planning to synthesize or work with this compound, please consult with a qualified professional.
properties
IUPAC Name |
2-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCLPENRFAHENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286493 | |
Record name | 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | |
CAS RN |
28668-58-8 | |
Record name | 28668-58-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.